4-(3-Fluoro-4-methoxyphenyl)oxan-4-amine - 1341870-70-9

4-(3-Fluoro-4-methoxyphenyl)oxan-4-amine

Catalog Number: EVT-1734524
CAS Number: 1341870-70-9
Molecular Formula: C12H16FNO2
Molecular Weight: 225.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

Compound Description: IHMT-PI3Kδ-372 is a potent and selective PI3Kδ inhibitor []. It demonstrates high selectivity for PI3Kδ over other class I PI3Ks and protein kinases []. In cellular assays, it effectively inhibits PI3Kδ-mediated AKT phosphorylation at the T308 site without significantly affecting signaling pathways mediated by other class I PI3Ks []. Preclinical studies suggest favorable pharmacokinetic properties for inhaled delivery, and it has shown promise in improving lung function in a rodent model of pulmonary inflammation [].

(E)-1-(anthracen-9-yl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative synthesized using the Claisen-Schmidt condensation method []. It exhibits a small HOMO-LUMO energy gap, suggesting potential non-linear optical properties [].

(E)-3-(2-Chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one

Compound Description: This chalcone derivative's crystal structure reveals the presence of C—H⋯O hydrogen bonds and aromatic π–π stacking interactions []. Hirshfeld surface analysis confirmed the significance of these intermolecular interactions in the crystal structure [].

4-(3-Fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazole

Compound Description: This compound is characterized by a crystal structure where the fluoromethoxy-, methoxy-, and trimethoxy-substituted benzene rings adopt specific dihedral angles relative to the central imidazole ring []. The crystal structure is stabilized by weak intermolecular C—H⋯F and C—H⋯O hydrogen bonds [].

5-(3-fluoro-4-methoxyphenyl)-1-[(3-fluoro-4-methoxyphenyl)aminomethyl]-1,3,5-triazinane-2-thione

Compound Description: The crystal structure of this triazinane-2-thione derivative reveals a strong anomeric effect influencing the conformation of the molecule []. It forms a complex three-dimensional framework through N-H...S, C-H...F hydrogen bonds, and a π-π stacking interaction [].

N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides

Compound Description: This series of compounds exhibits high selectivity for dopamine D3 receptors (D3Rs) over D2Rs []. Replacing the carboxamide linker with an amine significantly reduced binding affinity to D3R, highlighting the importance of the carbonyl group for D3R selectivity [].

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective CRF(1) receptor antagonist with nanomolar affinity for human cloned or native CRF(1) receptors [, ]. It demonstrates over 1000-fold selectivity for CRF(1) over CRF(2α) receptors and the CRF binding protein []. SSR125543A effectively antagonizes various CRF-induced effects, including cAMP synthesis, ACTH secretion, and stress-induced hyperthermia in rodents [, ].

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

Compound Description: This compound, also known as [11C]MG2-1812, acts as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2) [, ]. It displays high subtype selectivity for mGlu2 and possesses favorable lipophilicity, making it a promising candidate as a PET ligand for imaging mGlu2 in the brain [, ]. In vitro autoradiography and PET studies have demonstrated its specific binding to mGlu2 in rat brain tissue [, ].

2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA)

Compound Description: 2N1HIA exhibits inhibitory effects on osteoclast differentiation, key cells involved in bone resorption []. It does not affect RANKL signaling pathways or the expression of most osteoclast-specific genes but significantly reduces the formation of multinucleated TRAP-positive cells []. 2N1HIA's mechanism of action involves the suppression of cathepsin K, a protease essential for bone resorption, and CD47, an early marker of osteoclast fusion []. Additionally, 2N1HIA decreases MMP-9 activity, bone resorption activity, and actin ring formation [].

3-Fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide

Compound Description: This benzamide derivative acts as a specific inhibitor of the S1 pocket of GCP II []. It is proposed as a potential therapeutic agent for preventing and treating neurodegenerative diseases, particularly Alzheimer's disease [].

2-(3,5-diiodo-4-methoxyphenyl)ethan-1-amine (DIMTA)

Compound Description: DIMTA is a marine natural product isolated from tunicates []. This metabolite selectively targets low-threshold cold thermosensors in the mouse dorsal root ganglion (DRG) []. It blocks specific potassium channels, increasing the baseline intracellular calcium concentration ([Ca2+]i) in these sensory neurons []. In vivo studies in mice have shown that DIMTA elevates the threshold for cold sensation [].

5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (Compound T4)

Compound Description: Compound T4 is a pyrimidin-4-amine derivative designed to combat pesticide resistance []. It displays potent acaricidal activity against Tetranychus urticae, with an LC50 value of 0.19 mg/L, comparable to the commercial acaricide cyenopyrafen [].

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

Compound Description: U7, a pyrimidin-4-amine derivative, demonstrates broad-spectrum insecticidal and fungicidal properties []. It effectively targets Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis []. Notably, U7 inhibits AChE activity and exhibits a distinct binding mode compared to the commercial insecticide flufenerim, suggesting a potential for a novel mode of action [].

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

Compound Description: This indazole derivative exhibits significant inhibitory activity against several cancer cell lines []. Its structure has been confirmed by single-crystal X-ray diffraction, and its synthesis involved a three-step method [].

N1-(1-ethyl-8-fluoro-4-oxoquinolin-5-yl)amidrazone carboxylates

Compound Description: This series of carboxylates, featuring N-piperazines or similar structures, were synthesized from 5-amino-8-fluoro-4-oxoquinoline-3-carboxylate []. These compounds showed moderate anticancer activity against three breast cancer cell lines (MCF-7, T47D, and MDA-MB-231) with IC50 values ranging from 18 to 78 µM, as compared to Doxorubicin [].

N-(n-propyl)-n-(3-fluoro-4-pyridinyl)-1h-3-methylindol-1-amine hydrochloride (HP 184)

Compound Description: HP 184 has demonstrated the ability to enhance both norepinephrine (NE) and acetylcholine (ACh) release in vitro from rat brain slices []. It reverses passive avoidance deficits in rats with combined cholinergic and noradrenergic lesions, suggesting potential therapeutic applications for diseases involving cholinergic and noradrenergic deterioration [].

Compound Description: This compound, a tetrahydroisoquinoline derivative, exists as a pure diastereomer in its crystalline form, despite crystallizing from a racemic mixture []. This characteristic suggests diastereoselective crystallization during its isolation.

(R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337)

Compound Description: ML337 is a highly selective negative allosteric modulator (NAM) of mGlu3, exhibiting sub-micromolar potency and good CNS penetration []. It demonstrates excellent selectivity for mGlu3 (IC50 = 593 nM) over mGlu2 (IC50 > 30 μM) and has favorable brain-to-plasma ratios in preclinical species []. Metabolic studies led to the incorporation of deuterium atoms to address a metabolic soft spot, enhancing its metabolic stability [].

3′‐floxuridinyl 4‐[3‐(3, 5‐di‐t‐butyl‐4‐methoxyphenyl)‐3‐oxo‐propenyl]benzoate (3′‐O‐BOBA‐ FUDR)

Compound Description: 3′‐O‐BOBA‐FUDR is a novel antitumor prodrug designed to leverage the properties of both FUDR (floxuridine) and BOBA []. It exhibits superior antiproliferative activity compared to FUDR alone and has shown promising antitumor effects in rat hepatocellular carcinoma xenografts []. The prodrug influences the expression of apoptosis-related proteins, promoting tumor cell death [].

2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

Compound Description: This compound, identified through a high-throughput caspase-3 activator assay, is a potent inducer of apoptosis []. It inhibits tubulin polymerization, demonstrating activity in cells overexpressing the drug efflux pump Pgp-1 []. In vivo studies in mouse models of human breast and prostate cancer revealed significant antitumor activity [].

2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Compound Description: This dihydropyrimidine derivative exhibits versatile chemical reactivity, serving as a building block for synthesizing various nitrogen-containing heterocycles []. Its reactions with different nucleophiles, including hydrazines, guanidines, and ethylenediamine, yield diverse heterocyclic compounds, making it valuable in medicinal chemistry [].

Compound Description: These two compounds are derivatives of 1-adamantanamine and memantine, respectively, designed as potent and selective 5-HT1A receptor inhibitors []. They exhibit high binding affinity for the 5-HT1A receptor with Ki values of 1.2 nM and 21.3 nM, respectively, demonstrating their potential as pharmacological tools for studying this receptor subtype [].

4-(2-fluoro-4-methoxyphenyl)-N-{3-[(S)-methylsulfinyliminomethyl]phenyl}-1,3,5-triazin-2-amine

Compound Description: This triazine derivative, particularly its (+) enantiomer, is investigated for its potential in treating lymphoma, specifically diffuse large B-cell lymphoma (DLBCL) []. It shows promising activity against various lymphoma subtypes, including mantle cell lymphoma, follicular lymphoma, Burkitt lymphoma, adult T-cell lymphoma (ATL), and Hodgkin lymphoma [].

Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Compound Description: This thiazolo[3,2-a]pyrimidine derivative's crystal structure reveals two independent molecules in the asymmetric unit, each exhibiting a puckered dihydropyrimidine ring []. The structure is stabilized by intramolecular C—H⋯O and C—H⋯S hydrogen bonds, forming S(6) ring motifs []. Intermolecular C—H⋯O and C—H⋯F hydrogen bonds link the molecules into a 3D network, further stabilized by C—H⋯π interactions [].

(5aS,7S)-7-(1-(3-fluoro-4-hydroxybenzylamino)prop-2-en-2-yl)-3-methyl-6,7,8,9-tetrahydropyrano[4,3-b]chromen-1(5aH)-one

Compound Description: This tetrahydropyrano[4,3-b]chromen-1(5aH)-one derivative is a synthetic analog of tricyclic pyrone (TP) molecules, which are investigated for their neuroprotective effects []. TP molecules protect MC65 neuroblastoma cells from amyloid-β-induced death, decrease amyloid-β peptide levels, and improve motor and cognitive function in Alzheimer's disease models []. This analog was synthesized using a palladium-catalyzed displacement reaction, providing a shorter synthetic route [].

N-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives

Compound Description: These pyrazole-based imino naphthyl derivatives were synthesized and evaluated for their biological activities []. These compounds exhibited moderate to good antibacterial, antifungal, and antituberculosis activities in vitro []. Molecular docking studies provided insights into their potential binding modes with biological targets [].

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

Compound Description: This secondary amine, featuring a pyrazole moiety, was synthesized via a direct reductive amination reaction using NaBH4/I2 as the reducing agent [].

(E)-N-[(E)-3-(4-methoxyphenyl)allylidene]naphthalen-1-amine

Compound Description: The crystal structure of this naphthalene derivative, characterized by single-crystal X-ray diffraction, reveals a significant dihedral angle between the 4-methoxyphenyl and naphthalene rings []. The molecule adopts an E conformation around the imine (C=N) group []. Weak π–π interactions between benzene rings are observed in the crystal lattice [].

( (cid:1) )-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl)propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine ([3H]SN003)

Compound Description: [3H]SN003 is a novel, nonpeptide radioligand designed as a potent and selective antagonist for corticotropin-releasing factor 1 (CRF1) receptors []. It exhibits high affinity for CRF1 receptors expressed in various rat tissues and recombinant cell lines [].

Properties

CAS Number

1341870-70-9

Product Name

4-(3-Fluoro-4-methoxyphenyl)oxan-4-amine

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)oxan-4-amine

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

InChI

InChI=1S/C12H16FNO2/c1-15-11-3-2-9(8-10(11)13)12(14)4-6-16-7-5-12/h2-3,8H,4-7,14H2,1H3

InChI Key

OMELEVFIVOEGDI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)N)F

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.